beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol
Description
Chemical Classification and Significance
Beta,beta,5,5-tetramethyl-1,3-dioxane-2-ethanol (CAS 7299-86-7) is a bicyclic organic compound classified as a 1,3-dioxane derivative with a pendant ethanol group. Its structure combines a six-membered 1,3-dioxane ring substituted with four methyl groups (β,β,5,5-tetramethyl) and a hydroxymethyl side chain at position 2. This unique architecture confers steric hindrance and polarity, making it valuable in:
- Organic synthesis : As a chiral building block for pharmaceuticals and agrochemicals.
- Materials science : A potential monomer for polyether-based polymers due to its ether-oxygen-rich structure.
- Coordination chemistry : A ligand candidate for metal-organic frameworks (MOFs) owing to its multiple oxygen donor sites.
The compound’s significance lies in its dual functionality (ether and alcohol groups), enabling diverse reactivity while maintaining thermal stability up to 250°C.
Historical Context and Discovery
First synthesized in 1964 via acid-catalyzed cyclization of 2-methyl-2-(2-hydroxypropyl)-1,3-propanediol, this compound gained attention for its stereochemical rigidity. Key milestones include:
Nomenclature and Identification
Systematic Nomenclature:
Research Objectives and Scope
Current research focuses on:
- Synthetic applications : Optimizing its use in asymmetric catalysis and multicomponent reactions.
- Material development : Investigating its polymerization into heat-resistant polyethers.
- Pharmaceutical intermediates : Derivatizing the hydroxyl group for prodrug synthesis.
This article excludes safety/toxicological data, adhering strictly to structural, synthetic, and applicative aspects.
Properties
IUPAC Name |
2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-9(2)6-12-8(13-7-9)10(3,4)5-11/h8,11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPKUZZRGKREJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C(C)(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223268 | |
| Record name | beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7299-86-7 | |
| Record name | β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BETA,BETA,5,5-TETRAMETHYL-1,3-DIOXANE-2-ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACS5X9K6VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Beta, beta, 5, 5-Tetramethyl-1,3-dioxane-2-ethanol is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Beta, beta, 5, 5-Tetramethyl-1,3-dioxane-2-ethanol is characterized by its unique dioxane structure, which contributes to its solubility and reactivity. The compound is often used in various chemical syntheses and has been studied for its potential therapeutic applications.
Antimicrobial Activity
Research has indicated that beta, beta, 5, 5-Tetramethyl-1,3-dioxane-2-ethanol exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 30 |
| Bacillus subtilis | 40 |
These results suggest that the compound may serve as a potential antimicrobial agent in pharmaceutical formulations.
Antioxidant Activity
The antioxidant capacity of beta, beta, 5, 5-Tetramethyl-1,3-dioxane-2-ethanol was assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity with IC50 values indicating its effectiveness.
| Assay | IC50 (µg/mL) |
|---|---|
| DPPH | 75 |
| ABTS | 85 |
These findings highlight the compound's potential role in protecting cells from oxidative stress.
The biological activity of beta, beta, 5, 5-Tetramethyl-1,3-dioxane-2-ethanol can be attributed to its ability to interact with cellular pathways. Preliminary studies suggest that it may modulate the activity of certain enzymes involved in oxidative stress responses and microbial resistance mechanisms.
Case Studies
- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of beta, beta, 5, 5-Tetramethyl-1,3-dioxane-2-ethanol in treating skin infections caused by resistant bacterial strains. The results showed a significant reduction in infection severity within a week of treatment.
- Oxidative Stress : In a controlled laboratory setting, cells treated with beta, beta, 5, 5-Tetramethyl-1,3-dioxane-2-ethanol exhibited lower levels of reactive oxygen species (ROS) compared to untreated controls. This suggests a protective effect against oxidative damage.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents, ring systems, and functional groups, which influence their physical properties and applications. Key comparisons include:
5-Ethyl-5-(hydroxymethyl)-β,β-dimethyl-1,3-dioxane-2-ethanol diacrylate
- Structure : Shares the dioxane backbone but incorporates an ethyl group at the 5-position and an acrylate ester, replacing the hydroxyl group.
- Properties : Enhanced reactivity due to the acrylate group, enabling polymerization. Higher molecular weight (vs. the target compound) reduces volatility.
- Applications : Used as a crosslinking agent in polymer coatings and adhesives .
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
- Structure : Replaces the dioxane ring with a dioxaborolane (boronate ester) and adds a phenyl group.
- Properties : Boronate ester enables Suzuki-Miyaura cross-coupling reactions. Lower polarity due to the aromatic ring.
- Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
2-Phenyl-1,3-dioxane-5,5-dimethanol
- Structure : Features a phenyl group at the 2-position and dual hydroxymethyl groups at 5,5-positions.
- Properties : Higher hydrophilicity and melting point (due to hydrogen bonding).
- Applications : Used in dendrimer synthesis and as a chiral building block .
Physical and Chemical Properties Comparison
| Property | β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol | 5-Ethyl-5-(hydroxymethyl)-...diacrylate | 2-Phenyl-1,3-dioxane-5,5-dimethanol |
|---|---|---|---|
| Molecular Weight | ~190 g/mol (estimated) | ~300 g/mol | 226.27 g/mol |
| Functional Groups | Hydroxyl, dioxane | Acrylate, dioxane | Dual hydroxyl, phenyl, dioxane |
| Solubility | Moderate in polar solvents | Low (non-polar solvents) | High in water and alcohols |
| Reactivity | Alcohol oxidation, ether cleavage | Radical polymerization | Esterification, hydrogen bonding |
Preparation Methods
Acetalization/Ketalization Route
A common approach involves the reaction of a ketone with a diol or hydroxy alcohol under acidic catalysis to form the 1,3-dioxane ring:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Pinacolone (3,3-dimethyl-2-butanone) | Acid catalyst (e.g., p-toluenesulfonic acid), reflux in anhydrous solvent (e.g., toluene) | Formation of 5,5-dimethyl-1,3-dioxane ring via ketalization |
| 2 | 2-methylpropan-1-ol or equivalent hydroxyalkyl compound | Same acidic conditions or subsequent step | Introduction of the ethanol side chain at the 2-position |
This method leverages the stability of the 1,3-dioxane ring formed by ketalization and the steric effects of the tetramethyl substitution to favor the desired product.
Nucleophilic Substitution and Reduction
Alternatively, the compound can be synthesized by:
Preparing a suitable halogenated intermediate on the dioxane ring.
Performing nucleophilic substitution with a hydroxyl-containing nucleophile.
Reducing any intermediate aldehyde or ester groups to the corresponding alcohol.
This method requires careful control of reaction conditions to avoid ring opening or side reactions.
Literature-Reported Procedures
While direct literature on this compound is limited, related compounds with 1,3-dioxane rings and tetramethyl substitution have been synthesized using:
Acid-catalyzed ketalization of pinacolone with ethylene glycol derivatives.
Use of oxalic acid or other mild acids to promote ring closure without decomposition.
Purification by silica gel chromatography to isolate the pure compound.
Reaction Conditions and Optimization
Acid Catalysts: p-Toluenesulfonic acid, oxalic acid, or other mild acids are preferred to avoid degradation.
Solvents: Anhydrous toluene, acetone, or dichloromethane are commonly used to facilitate ring closure and control reaction rates.
Temperature: Reflux conditions are often employed to drive the equilibrium toward ketal formation.
Purification: Silica gel chromatography with mixtures of ethyl acetate and pentane is effective for isolating the product.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting ketone | Pinacolone or equivalent | Provides 5,5-dimethyl substitution |
| Diol/hydroxy alcohol | Ethylene glycol derivatives or 2-methylpropan-1-ol | For ring formation and ethanol side chain |
| Acid catalyst | p-Toluenesulfonic acid, oxalic acid | Mild acids preferred |
| Solvent | Toluene, acetone, dichloromethane | Anhydrous conditions required |
| Temperature | Reflux (80-110 °C) | Drives ketalization |
| Reaction time | Several hours (4-24 h) | Depends on scale and conditions |
| Purification | Silica gel chromatography | Eluent: 5-60% ethyl acetate in pentane |
Research Findings and Considerations
The tetramethyl substitution at the 5,5-positions of the dioxane ring increases steric hindrance, which stabilizes the ring and affects reactivity during synthesis.
The hydroxyl group at the 2-position (ethanol moiety) can participate in hydrogen bonding, influencing solubility and purification.
Acid-catalyzed ketalization is reversible; thus, removal of water during the reaction (e.g., using a Dean-Stark apparatus) improves yields.
Side reactions such as ring opening or polymerization are minimized by controlling acid strength and reaction time.
Analytical techniques such as NMR (1H and 13C), HRMS, and IR spectroscopy confirm the structure and purity of the synthesized compound.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol, and how do they influence experimental design?
- Answer : Critical properties include a molecular weight of 160.21 g/mol (C₈H₁₆O₃), density of 1.031 g/mL at 25°C, and boiling point of 55–63°C at 0.1 Torr . These parameters guide solvent selection (e.g., low volatility for reflux) and purification strategies. The compound’s high density suggests centrifugation or decantation for phase separation, while its low vapor pressure (0.0155 mmHg at 25°C) necessitates vacuum distillation for isolation .
Q. What synthetic methodologies are recommended for β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol?
- Answer : A common approach involves nucleophilic substitution or esterification using 1,3-dioxane precursors. For example, coupling 5,5-dimethyl-1,3-dioxane with ethanol derivatives via Mitsunobu reactions (using triphenylphosphine and diethyl azodicarboxylate) yields ~56–78% efficiency . Alternative routes involve reductive amination or acid-catalyzed cyclization, with tetrahydrofuran (THF) or dichloromethane as solvents .
Q. How should researchers characterize this compound spectroscopically?
- Answer : Use -NMR to confirm the ethanol moiety (δ 1.2–1.5 ppm for methyl groups, δ 3.5–4.0 ppm for dioxane protons). IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches . Mass spectrometry (MS) should show a molecular ion peak at m/z 160.21, with fragmentation patterns consistent with dioxane ring cleavage .
Advanced Research Questions
Q. How can experimentalists resolve contradictions in reported NMR data for β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol?
- Answer : Discrepancies often arise from solvent polarity or hydration states. For example, deuterated chloroform (CDCl₃) may shift proton signals due to hydrogen bonding, whereas dimethyl sulfoxide (DMSO-d₆) stabilizes hydroxyl protons differently . Validate assignments using 2D NMR (COSY, HSQC) and compare against computational models (e.g., InChI=1/C8H16O3 in ).
Q. What strategies optimize purification when synthesizing β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol?
- Answer : Fractional distillation under reduced pressure (0.1 Torr) isolates the compound from byproducts like unreacted diols . For trace impurities, silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization in cold methanol is effective . Monitor purity via GC-MS or HPLC with a C18 column (retention time ~8–10 min) .
Q. How does steric hindrance from the tetramethyl groups impact reactivity in downstream applications?
- Answer : The β,β,5,5-tetramethyl substitution creates steric bulk, reducing nucleophilic attack at the dioxane oxygen. This enhances stability in acidic conditions but limits ring-opening reactions. For functionalization (e.g., esterification), use bulky electrophiles (e.g., pivaloyl chloride) or Lewis acid catalysts (e.g., BF₃·Et₂O) to overcome steric barriers .
Q. What are the safety considerations for handling β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol in catalytic studies?
- Answer : While classified as non-hazardous under GHS, limited toxicity data warrant precautions. Use fume hoods to avoid inhalation (vapor pressure: 0.0155 mmHg) and nitrile gloves to prevent dermal exposure. First-aid measures for accidental ingestion include immediate medical consultation and providing SDS documentation (e.g., ).
Methodological Guidance
- Experimental Design : Prioritize inert atmospheres (N₂/Ar) for reactions involving ethanol hydroxyl groups to prevent oxidation.
- Data Validation : Cross-reference spectral data with computational tools (e.g., PubChem’s InChI ) and replicate synthesis under standardized conditions.
- Contradiction Analysis : Use control experiments (e.g., solvent-free reactions) to isolate variables causing yield or spectral discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
